molecular formula C13H9FN2OS2 B2582788 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-46-3

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2582788
CAS No.: 860651-46-3
M. Wt: 292.35
InChI Key: ZFZWOBSJHSHRTN-UHFFFAOYSA-N
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Description

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS 860651-46-3) is a high-purity synthetic compound with a molecular formula of C13H9FN2OS2 and a molecular weight of 292.35 g/mol . This bifunctional molecule incorporates two distinct 1,3-thiazole heterocycles, one of which is substituted with a 2-fluorophenyl group and the other with a hydroxyl group. The thiazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, known for its significant role in constructing bioactive molecules . Compounds featuring thiazole and fluorophenyl motifs are frequently investigated as core structures or key intermediates in the development of novel pharmacological agents, particularly for their potential interactions with biological targets . Researchers value this compound for exploring structure-activity relationships (SAR) in various therapeutic areas. Its structure suggests potential as a building block for developing antifungal agents, as analogous nitrogen-sulfur heterocycles are known to inhibit fungal ergosterol biosynthesis by targeting cytochrome P450-dependent enzymes . Furthermore, the presence of multiple heterocyclic rings makes it a candidate scaffold for anticancer and antimicrobial research, given that similar structures are often studied for these properties . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic personal use. Researchers can rely on its quality for their advanced chemical and pharmacological studies.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWOBSJHSHRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the final product. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibit potent activity against various bacterial strains. For instance, thiazole analogues have demonstrated effectiveness comparable to standard antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings:

  • Mechanism of Action: The antimicrobial activity is often attributed to the presence of electron-withdrawing groups on the thiazole ring, enhancing the compound's ability to disrupt bacterial cell walls.
  • Case Study: A study highlighted that a thiazole derivative reduced the burden of MRSA in skin infections by over 90% in vivo .

Anticancer Properties

The anticancer potential of thiazole compounds has gained attention due to their ability to inhibit cancer cell proliferation. Various studies have synthesized thiazole-based analogues and tested them against different cancer cell lines.

Key Findings:

  • Efficacy Against Cancer Cell Lines: Compounds derived from thiazoles have shown remarkable effectiveness against HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cell lines .
  • Structure-Activity Relationship (SAR): The presence of specific substituents on the thiazole ring significantly influences anticancer activity. For example, compounds with halogenated phenyl groups exhibited enhanced cytotoxic effects .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Research has indicated that certain thiazole-based compounds can effectively reduce seizure activity in animal models.

Key Findings:

  • Comparative Efficacy: Some thiazole analogues displayed median effective doses significantly lower than standard anticonvulsant medications like ethosuximide, indicating a promising therapeutic profile .
  • Mechanism of Action: The anticonvulsant effect is believed to result from modulation of neurotransmitter systems and ion channels involved in seizure propagation .

Summary of Applications

Application TypeKey FindingsReferences
AntimicrobialEffective against MRSA; reduces bacterial load significantly
AnticancerHigh efficacy against multiple cancer cell lines; influenced by substituents
AnticonvulsantLower effective doses compared to standard drugs; modulates neurotransmitters

Mechanism of Action

The mechanism by which 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Thiazole Cores

Key structural analogs include:

Compound Name Substituents Molecular Weight Key Features Reference
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-1H-pyrazol-1-yl)thiazole (5) 4-Fluorophenyl, pyrazole, thiazole ~500 g/mol Isostructural, planar conformation except for perpendicular fluorophenyl
2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-...-1H-pyrazol-1-yl]-4-phenylthiazole 4-Fluorophenyl, pyrazole, phenylthiazole ~450 g/mol Triclinic P̄1 symmetry, high planarity
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl, acetamide ~265 g/mol COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM)
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol 4-Fluorophenoxyethyl, azepanol ~387 g/mol Hydrochloride salt, H-bond donor/acceptor: 3/6
  • Key Observations: The position of fluorine (2- vs. 4-fluorophenyl) influences molecular planarity and crystal packing. Hydroxyl vs. Methoxy Groups: The 4-hydroxythiazole moiety in the main compound contrasts with methoxy-substituted analogs like 6a and 6b. Hydroxyl groups generally enhance polarity and hydrogen-bonding capacity, which may improve target interaction but reduce lipid solubility .

Crystallography

  • Space Group and Symmetry : Compounds 4 and 5 crystallize in the triclinic P̄1 space group with two independent molecules per asymmetric unit, a feature common in structurally flexible thiazoles . The main compound’s structure may exhibit similar packing but require adjustments to accommodate the 2-fluorophenyl group’s steric effects.
  • Software Utilization : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining thiazole derivatives, ensuring high precision in bond-length (mean σ(C–C) = 0.005–0.007 Å) and angle determinations .

Enzyme Inhibition

  • COX/LOX Inhibition: Thiazoles with hydroxyl or methoxy substituents (e.g., 6a, 6b) exhibit COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM).
  • 15-LOX Interaction : Hydrophobic interactions dominate in thiazole derivatives like 5a, suggesting that the main compound’s fluorophenyl and methyl groups could similarly stabilize enzyme binding .

Biological Activity

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes current research findings regarding its biological activity, providing detailed insights into its efficacy against various pathogens.

  • Molecular Formula : C13H9FN2OS2
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 860651-46-3

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values obtained from various experiments.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Bacillus cereus15.631.25
Listeria monocytogenes15.631.25
Escherichia coli15.631.25
Pseudomonas aeruginosa31.2562.5
Salmonella enterica enteritidis31.2562.5

The compound demonstrated significantly higher antibacterial activity compared to the control antibiotic, oxytetracycline, with MIC values that were up to eight times lower against Gram-positive bacteria and sixteen times lower against Gram-negative bacteria .

The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth . The presence of the thiazole moiety is crucial for its biological activity, as similar compounds have shown a propensity to inhibit bacterial enzymes.

Case Studies and Research Findings

Several research studies have investigated the biological activity of related thiazole derivatives:

  • Synthesis and Characterization : A study synthesized various thiazole derivatives and assessed their antibacterial properties against multiple strains. The results indicated that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Comparative Analysis : Another research effort compared the efficacy of thiazole derivatives against resistant strains of bacteria, highlighting that certain modifications in the thiazole structure led to increased potency .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the binding affinity of these compounds to bacterial targets is influenced by structural variations in the thiazole ring . This computational analysis supports experimental findings by predicting interactions at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic coupling. For example, thiazole ring formation via Hantzsch thiazole synthesis using 2-fluorophenyl-substituted precursors. Key steps include:

  • Cyclocondensation of thioureas with α-haloketones (e.g., 2-bromoacetophenone derivatives).
  • Methylation of the thiazole ring using iodomethane under basic conditions (e.g., K₂CO₃ in DMF).
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields. For example, using anhydrous conditions and inert gas (N₂/Ar) can prevent oxidation of thiol intermediates .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in solvents (DMSO, PBS, ethanol) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270–300 nm for thiazole derivatives).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Thiazoles are generally stable in acidic conditions but may hydrolyze under strong bases .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 2-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm). Thiazole protons resonate at δ 6.5–8.0 ppm .
  • FT-IR : Identify functional groups (e.g., C=N stretch at ~1640 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement (R factor <0.05). The thiazole rings typically adopt a planar conformation with intermolecular π-π stacking .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., mGluR5 or kinases). Parameterize the fluorine atom’s electronegativity and hydrophobic effects.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC₅₀ data from enzyme inhibition assays .
    • Data Interpretation : Compare computed binding energies (-ΔG) with experimental values. Fluorine substitution may enhance binding via halogen bonding (e.g., with Arg/Lys residues) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodology :

  • Multi-spectral analysis : Cross-validate NMR with LC-MS to confirm molecular integrity. For example, unexpected peaks may arise from rotamers or residual solvents.
  • Dynamic NMR : Heat the sample (50–80°C) to coalesce split signals if caused by slow conformational exchange.
  • Crystallographic validation : Compare experimental NMR shifts with those predicted from the X-ray structure using software like ACD/Labs .

Q. What strategies are recommended for evaluating in vivo efficacy and pharmacokinetics?

  • Methodology :

  • ADME profiling :
  • Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
  • In vivo models : Administer orally (10–50 mg/kg) to rodents. Measure plasma half-life (t₁/₂) and tissue distribution. Thiazole derivatives often show moderate bioavailability (~30–50%) due to first-pass metabolism .

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